5-Methyl-5-(thiophen-2-yl)piperidin-2-one
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Overview
Description
5-Methyl-5-(thiophen-2-yl)piperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(thiophen-2-yl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with 2-methylpiperidine under acidic conditions to form the desired piperidinone derivative. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(thiophen-2-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Methyl-5-(thiophen-2-yl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-Methyl-5-(thiophen-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-(thiophen-3-yl)piperidin-2-one: Similar structure but with the thiophene ring attached at a different position.
5-Methyl-5-(furan-2-yl)piperidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
5-Methyl-5-(pyridin-2-yl)piperidin-2-one: Similar structure but with a pyridine ring instead of a thiophene ring
Uniqueness
5-Methyl-5-(thiophen-2-yl)piperidin-2-one is unique due to the presence of both a piperidine ring and a thiophene ring, which imparts distinct electronic and steric properties. This combination makes it a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C10H13NOS |
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Molecular Weight |
195.28 g/mol |
IUPAC Name |
5-methyl-5-thiophen-2-ylpiperidin-2-one |
InChI |
InChI=1S/C10H13NOS/c1-10(8-3-2-6-13-8)5-4-9(12)11-7-10/h2-3,6H,4-5,7H2,1H3,(H,11,12) |
InChI Key |
SQGGOHGWSPTTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)NC1)C2=CC=CS2 |
Origin of Product |
United States |
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